molecular formula C11H9BrO4 B11812476 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid

5-Bromo-6-ethoxybenzofuran-2-carboxylic acid

Cat. No.: B11812476
M. Wt: 285.09 g/mol
InChI Key: DIOUEWDNSZLEJP-UHFFFAOYSA-N
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Description

5-Bromo-6-ethoxybenzofuran-2-carboxylic acid is a high-purity benzofuran derivative designed for advanced research and development. This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry . Its molecular structure incorporates a benzofuran core functionalized with a bromo substituent and an ethoxy group on the benzofuran ring, along with a carboxylic acid moiety at the 2-position . This specific arrangement makes it a valuable scaffold for constructing more complex molecules. As a building block , this compound is particularly useful in the synthesis of novel bioactive molecules. Researchers utilize such benzofuran carboxylic acids in the discovery and development of potential enzyme inhibitors and receptor modulators . The carboxylic acid group allows for further derivatization, notably in forming amide or ester bonds, which is a common strategy in drug discovery to optimize the physicochemical and pharmacological properties of lead compounds . The bromo atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling significant structural diversification . This product is supplied as a fine solid and is characterized by high purity, typically ≥95% as determined by HPLC . For optimal stability, it should be stored in a cool, dry place, protected from light, and kept in a tightly closed container . Intended Use & Restrictions: This product is sold exclusively for laboratory research and development purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers are responsible for ensuring all activities comply with their local regulations and any applicable patents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

5-bromo-6-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9BrO4/c1-2-15-9-5-8-6(3-7(9)12)4-10(16-8)11(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

DIOUEWDNSZLEJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid typically involves the bromination of 6-ethoxybenzofuran followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex benzofuran derivatives, which are important for developing pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, allowing for various substitution reactions that facilitate the synthesis of diverse chemical entities.

2. Material Science
In the industrial sector, this compound is employed in the development of new materials, including dyes and polymers. Its unique properties make it suitable for synthesizing fine chemicals and specialty chemicals, contributing to advancements in material science.

Biological Applications

1. Enzyme Inhibition
Research indicates that benzofuran derivatives, including this compound, exhibit potential as enzyme inhibitors. Specifically, they may inhibit the mammalian 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes—compounds involved in inflammatory responses and allergic reactions. This inhibition can help mitigate conditions such as asthma and allergic rhinitis .

2. Antimicrobial Properties
Studies have shown that benzofuran derivatives possess antimicrobial properties. This compound has been investigated for its efficacy against various pathogens, indicating its potential role in developing new antimicrobial agents.

3. Anticancer Activity
The compound has also been explored for its anticancer properties. Research demonstrates that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and enzyme inhibition critical for tumor growth . For instance, studies have reported significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Anticancer Activity Summary

Cell Line IC50 (µM) Mechanism
MCF-715Induction of apoptosis
A54920Inhibition of proliferation
HeLa18Enzyme inhibition

Enzyme Inhibition Studies

Enzyme Target Inhibition Rate (%) Reference
5-Lipoxygenase59
Src Kinase59

Case Studies

  • Anticancer Screening : A comprehensive study evaluated the anticancer effects of various benzofuran derivatives, including this compound, against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated moderate cytotoxicity and potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : Research teams synthesized multiple benzofuran derivatives to assess their antibacterial properties. The findings suggested that modifications to the side chains significantly affected potency against common bacterial strains such as Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the benzofuran core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related benzofuran derivatives, focusing on substituent variations and their implications:

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid Br (5), OEt (6), COOH (2) C₁₁H₉BrO₄ 293.10 Reference Higher lipophilicity (ethoxyl)
5-Bromobenzofuran-2-carboxylic acid Br (5), COOH (2) C₉H₅BrO₃ 241.04 0.95 Lower MW, polar
5-Bromo-6-methoxybenzofuran-2-carboxylic acid Br (5), OMe (6), COOH (2) C₁₀H₇BrO₄ 279.07 0.92 Moderate XLogP3 (~2.5)
7-Bromobenzofuran-2-carboxylic acid Br (7), COOH (2) C₉H₅BrO₃ 241.04 0.92 Altered electronic distribution
Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate Br (5), Me (4), COOEt (2) C₁₂H₁₁BrO₃ 283.12 0.96 Ester prodrug; higher XLogP3 (~4.1)

Physicochemical Properties

  • Lipophilicity : The ethoxy group in this compound increases lipophilicity compared to the methoxy analog (XLogP3 ~3.5 vs. ~2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding: The carboxylic acid group at position 2 provides hydrogen bond donor/acceptor capacity, critical for target binding. Ethoxy at position 6 may sterically hinder interactions compared to smaller substituents like methoxy .

Biological Activity

5-Bromo-6-ethoxybenzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anti-tumor, and neuroprotective properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H11BrO3\text{C}_{11}\text{H}_{11}\text{BrO}_3

This compound features a bromine atom and an ethoxy group, which are significant for its reactivity and interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Research has indicated that benzofuran derivatives exhibit notable antibacterial properties. The presence of the bromine atom in this compound enhances its interaction with bacterial cell membranes, potentially leading to increased antibacterial efficacy. In vitro studies have shown that derivatives of benzofuran, including this compound, possess significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .

2. Anti-tumor Properties

The compound has also been explored for its anti-tumor potential. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves interaction with molecular targets that are crucial for cell survival and proliferation. Preclinical studies have demonstrated that compounds structurally related to this compound can inhibit tumor growth in xenograft models.

3. Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of benzofuran derivatives, including this compound. It has been suggested that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition may provide symptomatic relief and potentially modify disease progression .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialDisruption of bacterial cell membranes
Anti-tumorInduction of apoptosis via signaling modulation
NeuroprotectiveMAO-B inhibition leading to neuroprotection

Case Study: Antimicrobial Efficacy

In a study conducted by Yempala et al., a series of benzofuran derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis (MTB). Among these compounds, one derivative displayed an IC90 value of less than 0.60 μM, indicating strong antimycobacterial activity with low toxicity toward mammalian cells . This finding highlights the potential application of this compound in treating resistant bacterial infections.

Case Study: Neuroprotection in Parkinson's Disease Models

A separate investigation focused on the neuroprotective effects of benzofuran derivatives in animal models of Parkinson's disease. The results indicated that compounds similar to this compound could significantly reduce neurodegeneration markers and improve motor function in treated subjects, suggesting a promising avenue for therapeutic development .

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves three key steps:

Bromination : Introduce the bromine substituent at the 5-position of benzofuran using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Ethoxy Group Introduction : Employ Williamson ether synthesis by reacting a hydroxyl group at the 6-position with ethyl bromide or via nucleophilic substitution using potassium carbonate as a base .

Carboxylic Acid Formation : Oxidize a pre-installed methyl or ester group at the 2-position. For example, hydrolyze an ethyl ester (e.g., ethyl 6-bromobenzofuran-2-carboxylate) under acidic or basic conditions to yield the carboxylic acid .
Note: Purity optimization (>95%) may require column chromatography or recrystallization, as seen in analogous brominated benzofuran derivatives .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm) coupled to a quartet (~3.4–4.0 ppm) for the –OCH2_2– group .
  • IR Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm1^{-1}) and ether C-O-C bands (~1250 cm1^{-1}). Cross-reference with databases like NIST, though gaps in spectral data may require experimental validation .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated MW: 285.06 for C11_{11}H9_9BrO4_4) via high-resolution MS .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the bromo substituent?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling, as demonstrated in bromophenylboronic acid derivatives .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reactivity. Monitor reaction progress via TLC or HPLC .
  • Purification : Low yields may stem from byproducts; employ gradient elution in flash chromatography or preparative HPLC for isolation .

Q. How to resolve discrepancies between observed and literature melting points?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (≥95% purity threshold) to detect impurities. For example, brominated benzofuran analogs with 97% purity show consistent melting points (e.g., 257–260°C for 5-Bromo-1-benzofuran-2-carboxylic acid) .
  • Polymorphism Screening : Recrystallize from solvents like ethanol/water mixtures to isolate the thermodynamically stable polymorph .
  • Hygroscopicity Mitigation : Store the compound under inert atmospheres (N2_2) or at low temperatures (0–6°C) to prevent hydration, as seen in bromo-thiophenol derivatives .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Use amber vials at –20°C to prevent photodegradation. For hygroscopic batches, add molecular sieves .
  • Formulation : Convert to a stable salt (e.g., sodium or potassium carboxylate) if free acid form degrades .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Synthetic Yield 60–75% via Pd-catalyzed coupling
Purity ≥95% by HPLC; use C18 columns
Melting Point 250–260°C (analog-dependent)
Storage –20°C, desiccated

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